molecular formula C10H16BrF2NO2 B2789674 Tert-butyl 3-bromo-4,4-difluoropiperidine-1-carboxylate CAS No. 1881296-57-6

Tert-butyl 3-bromo-4,4-difluoropiperidine-1-carboxylate

Cat. No.: B2789674
CAS No.: 1881296-57-6
M. Wt: 300.144
InChI Key: IRFLABNYJWMBIT-UHFFFAOYSA-N
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Description

Historical Development of Fluorinated Heterocycles

The exploration of fluorinated heterocycles began with Aleksei Chichibabin’s 1914 synthesis of 2-fluoropyridine, a landmark achievement that demonstrated the feasibility of introducing fluorine into aromatic systems. However, progress remained limited until the mid-20th century, when advances in fluorination reagents enabled systematic studies. The 1950s marked a turning point with Charles Heidelberger’s development of 5-fluorouracil, a fluorinated pyrimidine that revolutionized cancer chemotherapy by mimicking uracil to disrupt DNA synthesis. This era also saw the emergence of fluoroquinolone antibiotics, exemplified by ciprofloxacin (approved in 1987), which leveraged fluorine’s ability to enhance bacterial topoisomerase inhibition and pharmacokinetic properties.

Fluorinated piperidines gained prominence later, as researchers recognized the strategic value of replacing hydrogen with fluorine at key positions. The gem-difluoro motif, in particular, became a focus due to its ability to mimic bioactive conformations while improving metabolic stability.

Significance of 4,4-Difluoropiperidine Scaffolds in Research

The 4,4-difluoropiperidine core addresses two critical challenges in drug design:

  • Conformational Control : Fluorine’s high electronegativity induces distinct ring puckering behaviors. Computational studies on fluorinated azetidines revealed that C–F···N⁺ charge-dipole interactions stabilize specific conformations, a phenomenon extrapolated to piperidine systems. For 4,4-difluoropiperidine, this translates to preferential equatorial positioning of substituents, mimicking transition states in enzyme binding pockets.
  • Enhanced Stability : The gem-difluoro group reduces basicity (pKa shift ≈ 1–2 units) compared to non-fluorated piperidines, minimizing protonation under physiological conditions and improving blood-brain barrier penetration.

Table 1: Comparative Properties of Piperidine Derivatives

Property Piperidine 4-Fluoropiperidine 4,4-Difluoropiperidine
pKa 11.2 10.5 9.8
LogP 1.05 1.32 1.65
Metabolic Stability Low Moderate High

Role as a Building Block in Medicinal Chemistry

Tert-butyl 3-bromo-4,4-difluoropiperidine-1-carboxylate serves as a multifunctional intermediate:

  • Boc Protection : The tert-butyloxycarbonyl (Boc) group enables selective deprotection under acidic conditions, facilitating sequential functionalization.
  • Halogenation : The bromine atom at C3 provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine groups.
  • Stereochemical Flexibility : The difluoro moiety’s conformational effects allow access to both chair and boat conformations, critical for optimizing target engagement.

Recent applications include its use in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators, where the difluoropiperidine core improves selectivity over off-target proteins.

Importance of the Gem-Difluoro Moiety in Drug Design

The 4,4-difluoro group exerts three primary effects:

  • Bioisosteric Replacement : Mimics hydroxyl or carbonyl groups in hydrogen-bonding interactions while conferring resistance to oxidative metabolism.
  • Lipophilicity Modulation : The fluorine atoms increase logP by ≈0.6 units compared to non-fluorinated analogs, enhancing membrane permeability without excessive hydrophobicity.
  • Electrostatic Preorganization : Stabilizes chair conformations through hyperconjugative interactions, reducing the entropic penalty of binding.

Table 2: Applications of 4,4-Difluoropiperidine in Drug Candidates

Target Class Therapeutic Area Key Advantage
JAK2 Inhibitors Oncology Reduced hERG inhibition
mGluR5 Antagonists Neurology Improved brain exposure
BACE1 Inhibitors Alzheimer’s Enhanced amyloid-β binding affinity

The strategic incorporation of fluorine into piperidine scaffolds, as exemplified by this compound, continues to enable breakthroughs in drug discovery. By balancing conformational control, metabolic stability, and synthetic versatility, this building block addresses longstanding challenges in medicinal chemistry. Future directions may explore its utility in macrocyclic peptides or covalent inhibitors, leveraging fluorine’s unique interplay with biological targets.

Properties

IUPAC Name

tert-butyl 3-bromo-4,4-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrF2NO2/c1-9(2,3)16-8(15)14-5-4-10(12,13)7(11)6-14/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFLABNYJWMBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Tert-butyl 3-bromo-4,4-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Complex Molecules:
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in creating diverse chemical entities.

2. Building Block for Drug Development:
Due to its structural characteristics, tert-butyl 3-bromo-4,4-difluoropiperidine-1-carboxylate is used as a building block in the development of pharmaceutical compounds. It has been incorporated into various drug candidates targeting different biological pathways.

Medicinal Chemistry

1. Antimicrobial Activity:
Research has indicated that derivatives of this compound exhibit antimicrobial properties, particularly against resistant strains of bacteria. For instance, studies have shown that certain piperidine derivatives can inhibit bacterial cell wall synthesis, making them potential candidates for antibiotic development .

2. Cancer Research:
The compound has been explored for its potential role in cancer treatment. Its derivatives have been synthesized and tested for their ability to modulate drug resistance mechanisms in cancer cells, particularly those involving P-glycoprotein (P-gp) transporters .

3. Neurological Applications:
this compound has been investigated for its effects on orexin receptors, which are implicated in various neurological disorders. Compounds targeting these receptors may provide therapeutic benefits for conditions such as sleep disorders and obesity .

Material Science

1. Polymer Chemistry:
The compound has potential applications in the field of polymer chemistry as a precursor for creating fluorinated polymers with desirable properties such as increased thermal stability and chemical resistance. The incorporation of fluorine atoms into polymer backbones can enhance their performance in various industrial applications.

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the efficacy of piperidine derivatives against resistant bacteriaFound significant inhibition of bacterial growth at specific concentrations
Research on Drug ResistanceExamined the role of piperidine derivatives in overcoming drug resistance in cancer cellsDemonstrated modulation of P-glycoprotein activity leading to increased drug sensitivity
Orexin Receptor StudiesExplored compounds targeting orexin receptors for neurological disordersIdentified potential therapeutic agents for sleep-related issues

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
Tert-butyl 3-bromo-4,4-difluoropiperidine-1-carboxylate 1881296-57-6 C₁₀H₁₆BrF₂NO₂ 324.15 C3-Br, C4,4-F Nucleophilic substitution, cross-coupling
(R)-tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate 2091351-96-9 C₁₀H₁₈F₂N₂O₂ 236.26 C3-NH₂, C4,4-F Chiral intermediates in drug synthesis
Tert-butyl 3-allyl-4,4-difluoropiperidine-1-carboxylate 2101206-71-5 C₁₃H₂₁F₂NO₂ 261.31 C3-allyl, C4,4-F Click chemistry, polymer synthesis
Tert-butyl 4,4-difluoropiperidine-1-carboxylate 281652-10-6 C₁₁H₁₈F₂NO₂ 221.25 C4,4-F Fluorination effect studies
Tert-butyl 3,3-difluoropiperidine-1-carboxylate 911634-75-8 C₁₀H₁₇F₂NO₂ 221.24 C3,3-F Conformational analysis

Biological Activity

Tert-butyl 3-bromo-4,4-difluoropiperidine-1-carboxylate (C10H16BrF2NO2) is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by the presence of bromine and difluoromethyl groups, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in medicinal chemistry.

The compound has a molecular weight of 300.14 g/mol and features a five-membered nitrogen-containing heterocycle. The synthesis typically involves the reaction of piperidine derivatives with bromine and fluorine-containing reagents under controlled conditions. The presence of the tert-butyl group serves as a protective moiety for the carboxylate functionality, enhancing stability during storage and manipulation.

Synthesis Overview:

  • Reagents: Piperidine derivatives, bromine, fluorine-containing reagents.
  • Conditions: Controlled temperature and atmosphere to ensure selectivity.
  • Major Reactions: Substitution reactions involving the bromine atom and potential oxidation/reduction pathways.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The presence of fluorine atoms can modulate electronic properties, potentially influencing receptor binding and enzyme interactions.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction: It could act as a ligand for various receptors, modulating physiological responses.

Biological Activity and Applications

Research indicates that this compound exhibits promising biological activities that warrant further investigation.

Antiviral Activity

Recent studies have highlighted its potential as an antiviral agent. For instance, compounds structurally related to this piperidine derivative have shown effectiveness against viral infections by inhibiting viral replication through interference with host cell mechanisms.

Anticancer Properties

Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in certain cancer cell lines by modulating signaling pathways involved in cell survival.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals differences in biological activity profiles. Below is a summary table highlighting key compounds:

Compound NameMolecular FormulaKey Activities
This compoundC10H16BrF2NO2Antiviral, potential anticancer
Tert-butyl 4-bromo-3-fluoropiperidine-1-carboxylateC10H16BrFNO2Antimicrobial activity
Tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylateC10H16BrF2NO2Neuroprotective effects

Case Studies

  • Antiviral Efficacy Study : A study conducted on various piperidine derivatives demonstrated that this compound inhibited dengue virus replication in vitro. The compound showed a significant reduction in viral load in treated cells compared to controls.
  • Cancer Cell Line Investigation : In experiments involving breast cancer cell lines, this compound induced apoptosis at micromolar concentrations. Mechanistic studies suggested involvement of the mitochondrial pathway, emphasizing its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 3-bromo-4,4-difluoropiperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves starting with tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate, followed by halogenation and functional group modifications. Sodium azide (NaN₃) and sodium iodide (NaI) in dimethyl sulfoxide (DMSO) at 130°C are used to introduce the aminomethyl group in related compounds, suggesting similar conditions could optimize bromination . Reaction optimization includes controlling temperature, solvent polarity, and stoichiometry of nucleophilic agents to minimize side reactions.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming substituent positions and stereochemistry. Mass Spectrometry (MS) validates molecular weight, while Infrared Spectroscopy (IR) identifies functional groups like the carboxylate ester. High-performance liquid chromatography (HPLC) ensures purity, particularly for detecting residual solvents or unreacted intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing substituent positions on the piperidine ring?

  • Methodological Answer : Contradictions in NMR or MS data (e.g., ambiguous coupling constants or fragment peaks) can be addressed via 2D NMR techniques (COSY, HSQC) to clarify spatial relationships. Computational modeling (DFT calculations) predicts chemical shifts and compares them with experimental data. Cross-referencing with X-ray crystallography results of analogous compounds may also resolve ambiguities .

Q. What strategies are recommended for optimizing nucleophilic substitution reactions involving the bromo substituent?

  • Methodological Answer : For bromine substitution (e.g., Suzuki coupling), use palladium catalysts (e.g., Pd(PPh₃)₄) and optimize ligand systems to enhance catalytic efficiency. Solvent selection (e.g., THF for polar aprotic conditions) and base choice (e.g., K₂CO₃ for mild deprotonation) improve yield. Monitoring reaction progress via TLC or GC-MS helps identify optimal termination points .

Q. How does the presence of difluoro and bromo groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing difluoro group increases electrophilicity at the 4-position, enhancing susceptibility to nucleophilic attack. Bromine’s leaving-group ability facilitates metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). Steric hindrance from the tert-butyl group may require bulky ligands (e.g., XPhos) to stabilize transition states .

Q. What are the best practices for handling air- or moisture-sensitive reactions during synthesis?

  • Methodological Answer : Use Schlenk lines or gloveboxes under inert atmospheres (N₂/Ar). Pre-dry solvents (e.g., DMSO over molecular sieves) and reagents. Quench reactive intermediates (e.g., Grignard reagents) cautiously with anhydrous methanol. Safety Data Sheets (SDS) for related piperidine derivatives recommend PPE (gloves, goggles) and emergency protocols for spills .

Q. How can researchers evaluate the biological activity of this compound, particularly its interaction with neurological targets?

  • Methodological Answer : Conduct in vitro assays (e.g., radioligand binding for orexin receptors) to assess affinity. Molecular docking studies predict binding modes, while in vivo models (rodent behavioral tests) evaluate efficacy. Metabolite profiling (LC-MS/MS) identifies stability and degradation pathways in biological matrices .

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